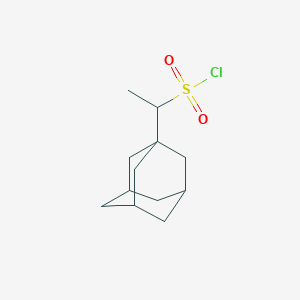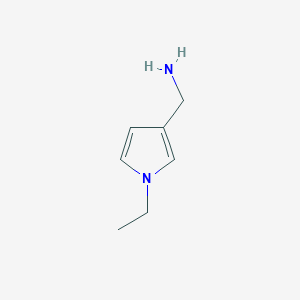
N-methylethanecarbonimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methylethanecarbonimidoyl chloride is an organic compound with the molecular formula C3H6ClN. It is a derivative of carbonimidoyl chloride, where a methyl group is attached to the nitrogen atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-methylethanecarbonimidoyl chloride can be synthesized through several methods. One common method involves the reaction of N-methylformamide with thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In an industrial setting, this compound is produced using large-scale reactors. The process involves the continuous addition of N-methylformamide and thionyl chloride, followed by distillation to separate the desired product. The reaction is carefully controlled to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-methylethanecarbonimidoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form substituted products.
Addition Reactions: It can participate in addition reactions with various nucleophiles.
Hydrolysis: It hydrolyzes in the presence of water to form N-methylformamide and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Solvents: Reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran.
Temperature: Most reactions occur at room temperature or under mild heating.
Major Products Formed
N-methylformamide: Formed through hydrolysis.
Substituted N-methylethanecarbonimidoyl derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
N-methylethanecarbonimidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-methylethanecarbonimidoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbon atom is highly susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is due to the presence of the electron-withdrawing chlorine atom, which increases the electrophilicity of the carbon atom .
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylcarbamoyl chloride: Similar in structure but with two methyl groups attached to the nitrogen atom.
N-methylformamide: A precursor in the synthesis of N-methylethanecarbonimidoyl chloride.
N-methylthiocarbamoyl chloride: Contains a sulfur atom instead of an oxygen atom
Uniqueness
This compound is unique due to its specific reactivity profile and the presence of a single methyl group on the nitrogen atom. This makes it a valuable intermediate in organic synthesis, offering distinct reactivity compared to its analogs .
Propiedades
Número CAS |
996-25-8 |
|---|---|
Fórmula molecular |
C3H6ClN |
Peso molecular |
91.54 g/mol |
Nombre IUPAC |
N-methylethanimidoyl chloride |
InChI |
InChI=1S/C3H6ClN/c1-3(4)5-2/h1-2H3 |
Clave InChI |
ZAYALXOCHCPYQG-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


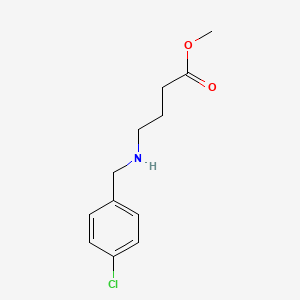
![rac-1-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]methanaminehydrochloride,trans](/img/structure/B13526945.png)

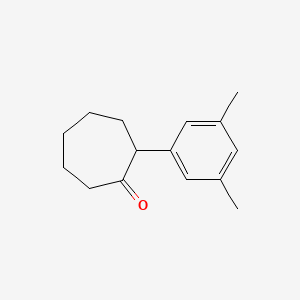
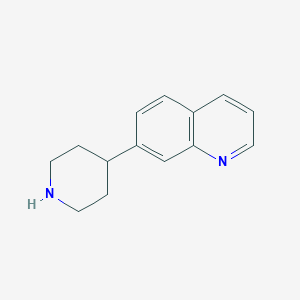

![Methyl1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13526974.png)
![(6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B13526982.png)
